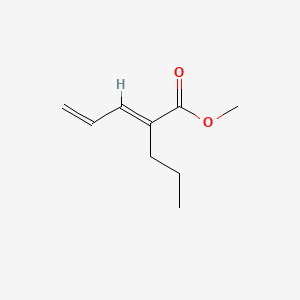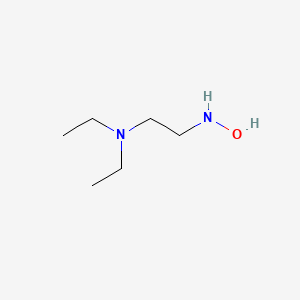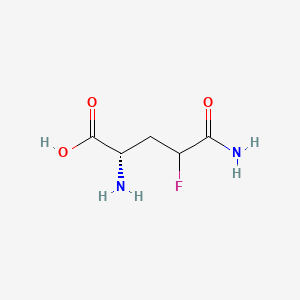
4-Fluoroglutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoroglutamine is a synthetic analog of the naturally occurring amino acid glutamineThe compound is particularly noted for its use as a positron emission tomography (PET) tracer, allowing for the visualization of glutamine metabolism in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroglutamine typically involves the fluorination of glutamine derivatives. One common method includes the use of enantiopure (2S,4R)-4-fluoroglutamine, which is synthesized and validated as a glutamine transport analog in human multiple myeloma cell lines . The radiosynthesis of [18F]this compound involves a two-step automated process using a GE FX-N Pro module. The dried potassium fluoride/18-crown-6 mixture is reacted with a tosylate precursor in acetonitrile at 70°C for 15 minutes .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. The use of automated synthesis modules ensures high radiochemical purity and efficiency .
化学反应分析
Types of Reactions: 4-Fluoroglutamine undergoes various chemical reactions, including substitution and transport reactions. It is actively accumulated by multiple myeloma cells and exhibits strong competition with natural glutamine, indicating shared transporters .
Common Reagents and Conditions: The synthesis and reactions of this compound often involve reagents such as potassium fluoride, 18-crown-6, and tosylate precursors. Reaction conditions typically include temperatures around 70°C and the use of acetonitrile as a solvent .
Major Products: The primary product of these reactions is enantiopure (2S,4R)-4-fluoroglutamine, which is used in various biological and medical applications .
科学研究应用
4-Fluoroglutamine has a wide range of scientific research applications:
Medical Imaging: It is used as a PET tracer to visualize glutamine metabolism in cancer cells, particularly in multiple myeloma and gliomas
Cancer Metabolism Studies: The compound helps in understanding the metabolic pathways of cancer cells, providing insights into glutamine addiction and its role in tumor growth.
Pharmacokinetic Studies: this compound is used to study the pharmacokinetics of glutamine transport and metabolism in various cancers.
Therapeutic Monitoring: It aids in monitoring the effectiveness of treatments such as glutaminase inhibitors and proteasome inhibitors in reducing tumor glutaminolysis.
作用机制
4-Fluoroglutamine acts as a glutamine transport analog, mimicking the natural amino acid’s behavior in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in glutamine metabolism, providing a means to study glutamine flux and tumor metabolism .
相似化合物的比较
4-Fluoroglutamine is often compared with other PET tracers and glutamine analogs:
[11C]Methionine: Used for imaging amino acid metabolism in tumors, but has different uptake patterns compared to this compound.
2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Commonly used for imaging glucose metabolism, but this compound provides complementary information on glutamine metabolism.
[18F]Fluorodeoxyglucose (FDG): While FDG is used for glucose metabolism imaging, this compound offers insights into glutamine metabolism, making it unique in its application.
These comparisons highlight the unique ability of this compound to provide specific information on glutamine metabolism, which is crucial for understanding cancer biology and developing targeted therapies.
属性
CAS 编号 |
10056-70-9 |
|---|---|
分子式 |
C5H9FN2O3 |
分子量 |
164.14 g/mol |
IUPAC 名称 |
2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11) |
InChI 键 |
PGEYFCBAWGQSGT-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
规范 SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
同义词 |
Glutamine, 4-fluoro- (7CI,8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)
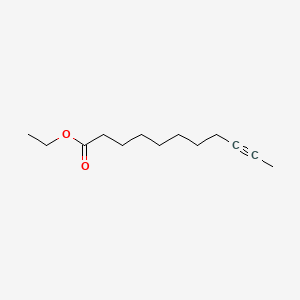

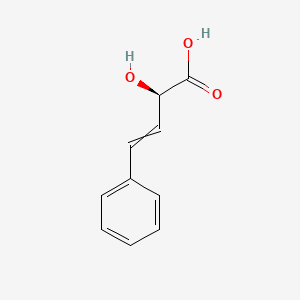
![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)
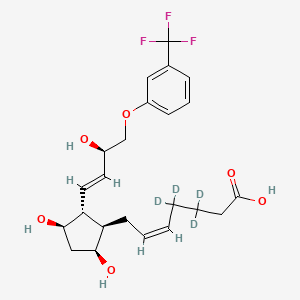
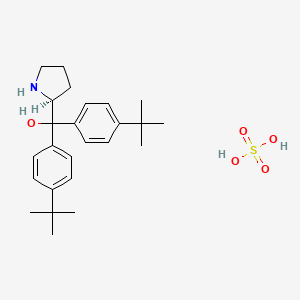
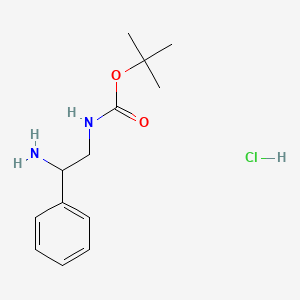
![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)
